Gas-Phase Thermal Decomposition Kinetics: Arrhenius Parameter Comparison with Piperidine Carboxylate Esters
In a head-to-head kinetic study of gas-phase elimination reactions, 1-piperidinepropanoic acid, ethyl ester (ethyl 3-(piperidin-1-yl)propionate) exhibited a lower activation energy (Ea = 199.7 ± 2.0 kJ/mol) compared to three structurally related piperidine esters: ethyl 1-methylpiperidine-3-carboxylate (Ea = 212.8 ± 1.6 kJ/mol), ethyl piperidine-3-carboxylate (Ea = 210.4 ± 1.7 kJ/mol), and 3-piperidine carboxylic acid (Ea = 234.4 ± 2.2 kJ/mol) [1]. The pre-exponential factor (log A) was also distinct at 12.79 ± 0.16 s⁻¹. The first step of decomposition involves formation of the corresponding carboxylic acid and ethylene via a concerted six-membered cyclic transition state, a mechanism that differs from direct decarboxylation pathways observed in the comparator compounds [1].
| Evidence Dimension | Gas-phase elimination kinetics (Arrhenius activation energy, Ea) |
|---|---|
| Target Compound Data | Ea = 199.7 ± 2.0 kJ/mol; log A = 12.79 ± 0.16 s⁻¹ |
| Comparator Or Baseline | Ethyl 1-methylpiperidine-3-carboxylate: Ea = 212.8 ± 1.6 kJ/mol; Ethyl piperidine-3-carboxylate: Ea = 210.4 ± 1.7 kJ/mol; 3-Piperidine carboxylic acid: Ea = 234.4 ± 2.2 kJ/mol |
| Quantified Difference | Ea lower by 10.7–34.7 kJ/mol relative to comparators (5–15% reduction) |
| Conditions | Static reaction system, 369–450.3°C, 29–103.5 Torr; homogeneous, unimolecular, first-order kinetics |
Why This Matters
The measurably lower activation energy for thermal decomposition indicates that 1-piperidinepropanoic acid, ethyl ester will undergo thermal elimination more readily than its piperidine carboxylate analogs, a critical consideration for process chemists designing high-temperature reactions or evaluating thermal safety margins during scale-up.
- [1] Monsalve, A.; et al. The elimination kinetics and mechanisms of ethyl piperidinecarboxylate, ethyl 1-methylpiperidinecarboxylate, and ethyl 3-(piperidin-1-yl)propionate in the gas phase. International Journal of Chemical Kinetics, 2006, 38, 106-114. View Source
